
Coumermycin a1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La coumermicina A1 es un antibiótico aminocumarínico producido por la bacteria Streptomyces rishiriensis. Es conocido por sus potentes actividades antibacterianas y anticancerígenas. El compuesto se dirige principalmente al sitio ATPasa de la subunidad GyrB de la girasa del ADN, inhibiendo la replicación del ADN bacteriano .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La biosíntesis de la coumermicina A1 implica el ensamblaje de dos unidades terminales de ácido 5-metil-pirrol-2-carboxílico y una unidad central de ácido 3-metilpirrol-2,4-dicarboxílico (CPM). El conjunto mínimo de genes necesarios para la generación del andamiaje CPM incluye couR1, couR2a, couR2b, couR3 y couR4 . Estos genes están agrupados en una región contigua de 4,7 kb dentro del cúmulo de genes biosintéticos de la coumermicina A1. La enzima CouR3, expresada en Escherichia coli, exhibe actividad ATPasa .
Métodos de producción industrial
La producción industrial de la coumermicina A1 normalmente implica la fermentación de Streptomyces rishiriensis en condiciones controladas. El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar el antibiótico .
Análisis De Reacciones Químicas
Acid Methanolysis and Glycosidic Bond Cleavage
Coumermycin A₁ undergoes acid-catalyzed methanolysis, cleaving its glycosidic linkages to yield methyl coumeroside and coumermic acid (Fig. 1). This reaction confirms the presence of two coumerose (3-O-methyl-L-rhodinose) sugar units attached to the phenolic hydroxyl groups of the coumarin moieties .
Reaction Conditions :
- Solvent: Methanol
- Catalyst: Acidic (e.g., HCl)
- Products:
Acylation and Transacylation Reactions
To improve solubility, coumermycin A₁ was subjected to chemical modifications involving acyl group substitutions (Fig. 2) .
Key Steps:
- Protection of Hydroxyl Groups :
- Acylation :
- Transacylation :
Table 1 : Representative Acylated Derivatives and Their Properties
Derivative | Acyl Group | Solubility (mg/mL) | Antibacterial Activity (MIC, μg/mL) |
---|---|---|---|
C-Acetyl | Acetyl | 12.5 | 0.25 (vs. S. aureus) |
C-Butyryl | Butyryl | 8.2 | 0.5 |
C-Benzoyl | Benzoyl | 5.8 | 1.0 |
Stability to Hydrogenation and Electrophilic Reactions
- Catalytic Hydrogenation : Coumermycin A₁ remains stable under hydrogenation conditions, indicating the absence of reducible double bonds in its core structure .
- Bromine Decolorization : Rapid decolorization of bromine in acetic acid suggests electrophilic aromatic substitution at the pyrrole or coumarin rings .
Hydrolysis and Oxazole Formation
Under basic conditions, coumermycin A₁ derivatives undergo hydrolysis or cyclization:
- Hydrolysis : THP-protected intermediates treated with methanol yield deprotected analogs .
- Oxazole Formation : Heating with amines leads to cyclization, forming oxazole derivatives (e.g., Compound I in Fig. 4) .
Reaction Mechanism :
- Nucleophilic attack by amine on acylated coumermycin.
- Intramolecular cyclization eliminates water, forming an oxazole ring .
Functional Group Reactivity
Aplicaciones Científicas De Investigación
Antibacterial Applications
1. Treatment of Resistant Infections:
Coumermycin A1 has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Borrelia burgdorferi, the causative agent of Lyme disease. In vitro studies demonstrated that this compound inhibited the growth of B. burgdorferi at concentrations as low as 0.2 µg/ml, suggesting it may be a viable option for treating Lyme disease .
2. Synergistic Effects with Other Antibiotics:
Research indicates that this compound may enhance the efficacy of conventional antibiotics when used in combination therapies. For example, studies have shown that it can restore activity against MRSA when combined with other antibacterial agents .
Biotechnology and Derivative Development
Recent structural studies have elucidated the interaction between this compound and DNA gyrase at the molecular level. These insights pave the way for rational drug design aimed at developing new derivatives with enhanced antibacterial properties or reduced side effects. The cocrystal structures reveal that this compound can occupy multiple ATP-binding sites on gyrase, indicating potential for creating more potent analogs .
Case Studies
Case Study 1: this compound Against MRSA
- Objective: Evaluate the antimicrobial activity against MRSA.
- Method: In vitro susceptibility testing using broth microdilution methods.
- Results: this compound exhibited significant bacteriostatic activity with MIC values ranging from 8 to 64 µg/ml against clinical MRSA strains, demonstrating its potential as a treatment option .
Case Study 2: Efficacy Against Lyme Disease
- Objective: Investigate the effects on Borrelia burgdorferi.
- Method: Growth inhibition assays in BSK II medium.
- Results: Inhibition observed at 0.2 µg/ml; lower concentrations induced relaxation of plasmid supercoiling, confirming its role as a DNA gyrase inhibitor .
Summary Table of Applications
Mecanismo De Acción
La coumermicina A1 ejerce sus efectos inhibiendo la enzima girasa del ADN, específicamente dirigiéndose al sitio ATPasa de la subunidad GyrB. Esta inhibición impide el superenrollamiento del ADN, bloqueando así la replicación y la transcripción del ADN en las bacterias . El compuesto también exhibe actividad antiproliferativa en células de mamíferos al inhibir la proteína de choque térmico 90, que juega un papel clave en la estabilidad de múltiples moléculas de señalización celular .
Comparación Con Compuestos Similares
Compuestos similares
Novobiocina: Otro antibiótico aminocumarínico que inhibe la subunidad GyrB de la girasa del ADN.
Clorobiocina: Similar a la coumermicina A1, se dirige al sitio ATPasa de la girasa del ADN.
Singularidad
La coumermicina A1 es única debido a su doble acción inhibitoria sobre la girasa del ADN bacteriana y la proteína de choque térmico 90, lo que la hace eficaz contra infecciones bacterianas y ciertos tipos de cáncer .
Actividad Biológica
Coumermycin A1 is a coumarin antibiotic produced by Streptomyces rishiriensis, known for its potent antibacterial properties, particularly against Gram-positive bacteria. This article explores its biological activity, mechanisms of action, and implications for therapeutic use, supported by relevant studies and data.
This compound primarily exerts its antibacterial effects through the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA supercoiling and replication. The compound binds to the GyrB subunit of the gyrase complex, leading to the relaxation of negatively supercoiled DNA without requiring ATP, which is a distinctive feature compared to other gyrase inhibitors like novobiocin and ciprofloxacin .
Binding Affinity
The binding affinity of this compound to bacterial gyrase is significantly higher than that of many other antibiotics. For instance, it achieves 50% inhibition of gyrase at a concentration of only 0.004 μM, whereas novobiocin requires 0.1 μM and nalidixic acid requires 110 μM . This high affinity underscores its potential as a powerful antibacterial agent.
Antibacterial Spectrum
This compound has shown remarkable efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. Notably, it has been effective against Staphylococcus aureus and Borrelia burgdorferi, the latter being the causative agent of Lyme disease. In vitro studies demonstrated that this compound inhibited the growth of B. burgdorferi at concentrations as low as 0.2 µg/ml .
Comparative Efficacy
Antibiotic | 50% Inhibition Concentration (µM) |
---|---|
This compound | 0.004 |
Novobiocin | 0.1 |
Norfloxacin | 1.8 |
Nalidixic Acid | 110 |
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- In Vitro Studies on Staphylococci : Research indicated that this compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment for resistant infections .
- Mechanism of Resistance : An unusual resistance mechanism was identified in Escherichia coli, where mutations in the gyrB gene conferred resistance to this compound. This finding highlights the importance of understanding resistance mechanisms in developing effective treatments .
- Biosynthesis Research : The biosynthetic gene cluster responsible for this compound production was identified, revealing insights into its genetic basis and potential for combinatorial biosynthesis to create novel antibiotics .
Propiedades
Número CAS |
4434-05-3 |
---|---|
Fórmula molecular |
C55H59N5O20 |
Peso molecular |
1110.1 g/mol |
Nombre IUPAC |
[5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C55H59N5O20/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66) |
Clave InChI |
WTIJXIZOODAMJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |
SMILES isomérico |
CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)O[C@H]8[C@@H]([C@@H]([C@H](C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |
SMILES canónico |
CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Coumermycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.